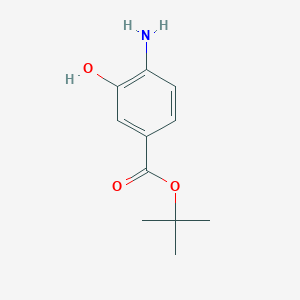

Tert-butyl 4-amino-3-hydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Tert-butyl 4-amino-3-hydroxybenzoate can be synthesized through various methods. One approach involves the reaction of tert-butyl 4-bromobenzoate with the appropriate free amine using palladium-catalyzed amination. This process yields N-substituted derivatives of tert-butyl 4-aminobenzoate .

Molecular Structure Analysis

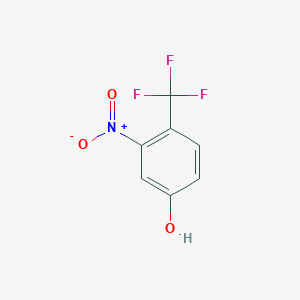

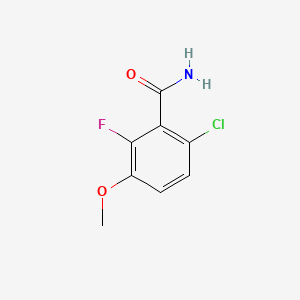

The molecular structure of tert-butyl 4-amino-3-hydroxybenzoate consists of a benzoate core with a tert-butyl group and an amino group attached. The tert-butyl group provides steric hindrance, affecting its reactivity and properties .

Chemical Reactions Analysis

Tert-butyl 4-amino-3-hydroxybenzoate can participate in various chemical reactions, including coupling reactions, amidation, and esterification. Its reactivity depends on the functional groups present in the molecule .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Bismuth-Based Cyclic Synthesis

Tert-butyl 4-amino-3-hydroxybenzoate can be synthesized through a cyclic process involving carbon dioxide and related compounds, using bismuth-based C-H bond activation and CO2 insertion chemistry (Kindra & Evans, 2014).

Metabolism in Biological Systems

This compound, when metabolized in biological systems like rats, forms various metabolites including 3,5-di-tert-butyl-4-hydroxybenzoic acid and its glucuronide, which are important for understanding its biological interactions (Daniel, Gage, & Jones, 1968).

Synthesis Routes

Different synthesis routes have been explored for producing tert-butyl 4-amino-3-hydroxybenzoate, with varying yields and conditions, demonstrating the compound's versatility in chemical synthesis (Yi, 2003).

Application in Medicinal Chemistry

- Role in Synthesis of PROTAC Molecule: Tert-butyl 4-amino-3-hydroxybenzoate plays a crucial role as an intermediate in the synthesis of mTOR targeted PROTAC molecules, which are significant in therapeutic research (Zhang et al., 2022).

Role in Organic Chemistry and Material Science

In Synthesis of Amino Acids and Derivatives

This compound is involved in the asymmetric synthesis of amino acids and their derivatives, showcasing its utility in organic chemistry (Davies et al., 1997).

Electro-organic Synthesis Applications

It has applications in electro-organic synthesis, particularly in the synthesis of coumestan derivatives, indicating its potential in advanced organic synthesis techniques (Golabi & Nematollahi, 1997).

In Polymer Science

The compound has been used in the synthesis of novel polyhydrazides and poly(amide–hydrazide)s, which are relevant in the field of polymer science and material engineering (Hsiao, Dai, & He, 1999).

Safety And Hazards

- Safety Information : Refer to the MSDS for detailed safety precautions.

Propiedades

IUPAC Name |

tert-butyl 4-amino-3-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFQWHNQHIREJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599835 |

Source

|

| Record name | tert-Butyl 4-amino-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-amino-3-hydroxybenzoate | |

CAS RN |

137066-33-2 |

Source

|

| Record name | tert-Butyl 4-amino-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319296.png)

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319297.png)